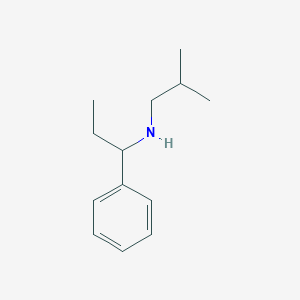

(2-Methylpropyl)(1-phenylpropyl)amine

Description

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

2-methyl-N-(1-phenylpropyl)propan-1-amine |

InChI |

InChI=1S/C13H21N/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3 |

InChI Key |

CHKAGFZILMAFOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Nitrile Intermediate (Patented Method)

A prominent and efficient method for preparing 2-methyl-1-substituted phenyl-2-propanamine derivatives, which structurally relate to (2-Methylpropyl)(1-phenylpropyl)amine, involves a four-step reaction sequence starting from substituted benzyl halides and isobutyronitrile. This method, disclosed in a 2015 patent, provides a total yield close to 50%, significantly higher than older methods (~15%), and avoids toxic reagents like sodium cyanide.

| Step | Reaction Description | Conditions | Solvents | Key Reagents | Product |

|---|---|---|---|---|---|

| 1 | Reaction of substituted benzyl chloride with isobutyronitrile under organic base | -78°C to 0°C | THF, dioxane, toluene, or hexane | Substituted benzyl chloride, isobutyronitrile, organic base (e.g., lithium diisopropylamide) | 2-methyl-1-substituted phenyl-2-butyronitrile |

| 2 | Hydrolysis of nitrile to corresponding acid under basic conditions | 80°C to 220°C | Ethylene glycol, propylene glycol, polyethylene glycol | Base (alkali) | 2-methyl-1-substituted phenyl-2-butanoic acid |

| 3 | Curtius rearrangement: acid reacts with diphenylphosphoryl azide in weak base presence, then benzyl alcohol addition | 40°C to 120°C, 2 hours + benzyl alcohol addition | Toluene, benzene, tetrahydrofuran | Diphenylphosphoryl azide, weak base | 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester |

| 4 | Catalytic hydrogenation of carbamate ester to amine | Room temperature | Methanol, ethanol, THF, or toluene | Catalyst (e.g., Pd/C) | 2-methyl-1-substituted phenyl-2-propanamine |

- Organic bases used include lithium diisopropylamide, n-butyllithium, hexamethyldisilazane lithium salt, or sodium hydride.

- The molar ratio of substituted benzyl chloride to isobutyronitrile is optimized between 1:1 to 1:3.

- Avoids highly toxic cyanide reagents.

- Suitable for large-scale production due to simple operation and readily available raw materials.

- Example: Preparation of 2-methyl-1-(2-methylphenyl)-2-propanamine achieved 98% yield in the first step alone.

This method is highly adaptable to various substituents on the phenyl ring (hydrogen, methyl, ethyl, methoxy, hydroxyl, nitro, dimethylamino, halogens) making it versatile for synthesizing a range of analogs.

Reductive Amination Approach

Another preparative method for secondary amines such as this compound involves reductive amination of aldehydes or ketones with primary amines. The reaction typically proceeds via imine formation followed by reduction.

- React phenethylamine (or related primary amine) with an appropriate aldehyde or ketone (e.g., 2-methylpropanal or 1-phenylpropan-1-one) in methanol.

- Use a reducing agent such as magnesium in the presence of acetic acid or catalytic hydrogenation.

- Control temperature to avoid side reactions; room temperature favors secondary amine formation.

- Work-up involves precipitation of magnesium salts and isolation of the amine product.

- Primary amines can be converted to secondary amines with moderate to good yields (~50% or higher).

- Aromatic aldehydes can give complex mixtures and are less suitable substrates.

- The choice of ammonium salt (acetate vs. chloride) influences reaction pathway and hydrogen evolution.

- This method is more straightforward but may have limitations in substrate scope and yield compared to the nitrile route.

| Aspect | Nitrile Intermediate Route | Reductive Amination Route |

|---|---|---|

| Starting Materials | Substituted benzyl halides, isobutyronitrile | Primary amine, aldehyde/ketone |

| Reaction Steps | Four-step synthesis | One-step reductive amination |

| Yield | Up to ~50% total yield | Moderate (~50%) for secondary amines |

| Toxic Reagents | Avoids cyanide | Uses magnesium, acetic acid |

| Substrate Scope | Broad, various phenyl substitutions | Limited with aromatic aldehydes |

| Scalability | Suitable for large scale | Suitable but may require optimization |

| Operational Complexity | Moderate, requires temperature control and purification | Simpler, one-pot reaction |

| Side Products | Minimal with optimized conditions | Possible side reactions with aromatic substrates |

The patented nitrile method's advantage lies in its high yield and avoidance of toxic cyanide reagents. The use of Curtius rearrangement enables efficient conversion of acids to amines via carbamate intermediates. The method’s flexibility in solvents and bases allows optimization for different substituents.

Reductive amination is a classical and widely used method for secondary amine synthesis. However, aromatic aldehydes tend to give complex mixtures, limiting its applicability for phenyl-substituted propyl amines. The reaction conditions must be carefully controlled to maximize secondary amine formation and minimize side products.

Spectroscopic and microanalytical data confirm the purity and structure of the synthesized amines in both methods, with NMR and elemental analysis supporting the assigned structures.

The preparation of this compound can be effectively achieved via a multi-step nitrile intermediate method involving substituted benzyl halides and isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. This method offers high yields, operational simplicity, and scalability. Alternatively, reductive amination provides a simpler but sometimes less selective route, especially when aromatic aldehydes are involved. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(1-phenylpropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(2-Methylpropyl)(1-phenylpropyl)amine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known psychoactive compounds suggests it may exhibit stimulant effects. Studies have indicated that modifications of amine compounds can enhance their efficacy and selectivity for specific biological targets, making them valuable in drug design .

Case Study: Drug Development

A notable case study involves the exploration of similar amines in the development of novel drugs targeting neurological disorders. Research has shown that derivatives of phenylpropylamines can act as selective dopamine reuptake inhibitors, which are crucial in treating conditions like ADHD and depression . The synthesis and optimization of these compounds often employ this compound as a starting material due to its favorable reactivity.

Organic Synthesis

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various reactions, such as alkylation and acylation, makes it an essential intermediate in synthetic pathways .

Data Table: Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated amines |

| Acylation | Acidic conditions | Amides |

| Reductive amination | Catalytic hydrogenation | Secondary amines |

Industrial Applications

Use in Cosmetic Formulations

The compound has also found applications in cosmetic formulations due to its stabilizing properties. It can act as a fixative and rheology modifier, enhancing the texture and longevity of cosmetic products .

Case Study: Cosmetic Industry

A study published on cosmetic formulation principles highlighted the role of amines like this compound in creating stable emulsions and improving product performance. These formulations benefit from the compound's ability to interact with various polymer systems, leading to enhanced sensory attributes and product stability .

Environmental Impact and Safety

Toxicological Assessments

Given its chemical nature, this compound requires careful consideration regarding its environmental impact and safety profile. Studies have indicated potential mutagenic properties associated with similar heterocyclic amines; thus, ongoing research is essential to evaluate the safety of this compound in various applications .

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (2-Methylpropyl)(1-phenylpropyl)amine with analogs:

Key Observations :

Stability and Environmental Impact

- Volatile Analog Stability : 2-Methoxy-3-(2-methylpropyl) pyrazine () shows moderate stability during storage, suggesting that branched alkylamines may degrade under prolonged exposure to air or light .

- Environmental Data Gaps: No degradation or bioaccumulation data are available for methyl(2-methylpropyl)amine (), highlighting a research need for the target compound .

Biological Activity

(2-Methylpropyl)(1-phenylpropyl)amine, also known as N-(2-methylpropyl)-N-(1-phenylpropyl)amine, is a compound of interest in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₃H₂₁N

- Molecular Weight : 189.31 g/mol

- Structure : The compound features a branched alkyl group and a phenyl group, which may influence its interaction with biological targets.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in various studies, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9906) |

| Blood-Brain Barrier Penetration | High (0.9849) |

| Caco-2 Permeability | Moderate (0.8366) |

| CYP450 Substrate | Yes (CYP2D6, CYP1A2) |

| Toxicity (Rat LD50) | 2.75 g/kg |

| Ames Test | Non-carcinogenic |

These properties suggest that the compound is well-absorbed and can cross the blood-brain barrier, making it a candidate for central nervous system applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to influence the activity of various amine oxidases, particularly monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin .

Enzymatic Interactions

- MAO-B Activity : The compound acts as a substrate for MAO-B, leading to the oxidative deamination of primary and secondary amines .

- Neurotransmitter Modulation : By modulating levels of neurotransmitters, it may have implications in treating disorders like depression and Parkinson's disease.

Biological Studies and Case Reports

Several studies have explored the biological effects of this compound:

- Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress by inhibiting MAO-B activity, potentially reducing neurotoxicity associated with neurodegenerative diseases .

- Antidepressant Activity : Animal models have shown that administration of this compound results in increased levels of serotonin and norepinephrine in the brain, suggesting antidepressant-like effects.

- Toxicology Studies : Toxicological assessments indicate that while the compound exhibits low acute toxicity, long-term effects on liver enzymes warrant further investigation .

Research Findings

Recent research has focused on the potential therapeutic applications of this compound:

- Drug Development : The compound is being investigated as a lead molecule for developing new antidepressants due to its favorable pharmacokinetic profile and mechanism of action.

- Pharmacogenomics : Variations in metabolic enzymes such as CYP450 can affect individual responses to this compound, highlighting the importance of pharmacogenomic considerations in its clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.